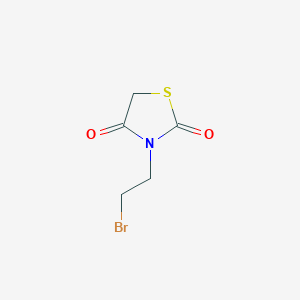

3-(2-Bromoethyl)-1,3-thiazolidine-2,4-dione

カタログ番号 B2956559

CAS番号:

37014-27-0

分子量: 224.07

InChIキー: ILPFZCPNULAAJR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09376438B2

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1,3-thiazolidine-2,4-dione (10 g, 85.38 mmol, 1.00 equiv) in tetrahydrofuran (300 mL), 2-bromoethan-1-ol (10.6 g, 84.82 mmol, 1.00 equiv), triphenylphosphane (27 g, 102.94 mmol, 1.20 equiv). This was followed by the addition of a solution of DIAD (21 g, 103.96 mmol, 1.20 equiv) in tetrahydrofuran (30 mL) dropwise with stirring at 0-10° C. in 30 min. The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1/50) to give 9 g (47%) of 3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione as a colorless oil.

Yield

47%

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].[Br:8][CH2:9][CH2:10]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCCC1>[Br:8][CH2:9][CH2:10][N:3]1[C:4](=[O:6])[CH2:5][S:1][C:2]1=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C(NC(C1)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

10.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCO

|

Step Three

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

21 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)OC(=O)/N=N/C(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 0-10° C. in 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 500-mL 3-necked round-bottom flask purged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained with an inert atmosphere of nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting solution was stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting mixture was concentrated under vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with ethyl acetate/petroleum ether (1/50)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCN1C(SCC1=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9 g | |

| YIELD: PERCENTYIELD | 47% | |

| YIELD: CALCULATEDPERCENTYIELD | 47.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |